Cas no 2445793-60-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid
- AT22156
- Z4168203355
- 3-FMOC-AMINO-1-HYDROXYCYCLOBUTANE-1-CARBOXYLIC ACID
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid
-
- MDL: MFCD32691653
- Inchi: 1S/C20H19NO5/c22-18(23)20(25)9-12(10-20)21-19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,25H,9-11H2,(H,21,24)(H,22,23)
- InChI Key: UKNGDAQBRPDTGJ-UHFFFAOYSA-N
- SMILES: OC1(C(=O)O)CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 536
- XLogP3: 2.4
- Topological Polar Surface Area: 95.9
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26861008-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid |
2445793-60-0 | 95.0% | 0.25g |
$1065.0 | 2025-03-20 | |
Enamine | EN300-26861008-5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid |
2445793-60-0 | 95% | 5g |
$6239.0 | 2023-09-11 | |
Enamine | EN300-26861008-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid |
2445793-60-0 | 95.0% | 2.5g |
$4216.0 | 2025-03-20 | |
Enamine | EN300-26861008-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid |
2445793-60-0 | 95.0% | 0.5g |
$1679.0 | 2025-03-20 | |
Enamine | EN300-26861008-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid |
2445793-60-0 | 95.0% | 0.05g |
$572.0 | 2025-03-20 | |
Enamine | EN300-26861008-1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid |
2445793-60-0 | 95% | 1g |
$2152.0 | 2023-09-11 | |
Enamine | EN300-26861008-10g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid |
2445793-60-0 | 95% | 10g |
$9252.0 | 2023-09-11 | |
Aaron | AR028Q8E-1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylicacid |
2445793-60-0 | 95% | 1g |
$2984.00 | 2025-02-16 | |
1PlusChem | 1P028Q02-1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylicacid |
2445793-60-0 | 95% | 1g |
$2722.00 | 2024-05-21 | |
1PlusChem | 1P028Q02-5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxycyclobutane-1-carboxylicacid |
2445793-60-0 | 95% | 5g |
$7774.00 | 2024-05-21 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid Related Literature
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid
Professional Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic Acid (CAS No. 2445793-60-0)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid, with the CAS number 2445793-60-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its unique structural framework, which integrates a cyclobutane moiety with an amino acid-like functionality. The presence of a fluoren-9-ylmethoxycarbonyl group at the amino position introduces a high degree of chemical complexity, making it a promising candidate for further exploration in drug discovery and molecular design.
The structural features of this compound make it particularly interesting for medicinal chemists and synthetic organic chemists. The cyclobutane ring, known for its rigidity and stability, can serve as a scaffold for designing biologically active molecules with enhanced binding affinity and selectivity. Additionally, the hydroxycarbboxylic acid functionality at the other end of the molecule provides a site for further derivatization, allowing for the creation of analogs with tailored pharmacological properties.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage structural motifs derived from natural products or biologically relevant scaffolds. The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid exemplifies this trend, as it combines elements that are both synthetically accessible and biologically relevant. The fluorene moiety, in particular, is well-documented for its role in various pharmaceutical applications due to its favorable photophysical properties and metabolic stability.
The utility of this compound in drug discovery is further underscored by its potential to act as a precursor for more complex molecules. For instance, the methoxycarbonyl group can be readily converted into other functional groups such as amides or esters, enabling the synthesis of peptidomimetics or other bioactive molecules. This versatility makes it an attractive building block for medicinal chemists seeking to develop new treatments for a wide range of diseases.
Recent advancements in computational chemistry and molecular modeling have also highlighted the potential of this compound as a lead molecule. By leveraging these technologies, researchers can predict how modifications to the structure of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid might influence its biological activity. This approach has led to several promising candidates that are currently undergoing further investigation in preclinical studies.
The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating such reactions. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in constructing the desired framework efficiently. These advances not only improve the yield and purity of the final product but also open up new possibilities for modifying its structure post-synthesis.
In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid (CAS No. 2445793-60-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it a valuable tool for researchers exploring new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery and development.
2445793-60-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-hydroxycyclobutane-1-carboxylic acid) Related Products
- 1187932-02-0(6-(1S)-1-aminoethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one)
- 1000531-15-6(2-(3-aminopropyl)-4-bromo-6-methoxyphenol)
- 392243-40-2(2,5-dichloro-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 2172168-36-2(3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}propanoic acid)
- 1583-89-7(5-Ethyl-2-fluoroaniline)
- 2172011-85-5(4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-one)
- 2189434-93-1(N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)
- 1195613-50-3(Pyrimidine-5-carboxamidine Hydrochloride)
- 1361758-54-4(5-(2,3-Dichlorophenyl)-2-hydroxyisonicotinaldehyde)
- 148304-22-7(4-(4-Methoxyphenyl)amino-3-nitrobenzoic Acid)




